molecular formula C19H19N3O4S B2745728 (2Z)-2-[(3,5-dimethoxyphenyl)imino]-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carbothioamide CAS No. 892296-35-4

(2Z)-2-[(3,5-dimethoxyphenyl)imino]-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carbothioamide

Cat. No. B2745728
CAS RN: 892296-35-4
M. Wt: 385.44
InChI Key: YAJWRQWSBNVJHM-QOCHGBHMSA-N
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Description

(2Z)-2-[(3,5-dimethoxyphenyl)imino]-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carbothioamide is a useful research compound. Its molecular formula is C19H19N3O4S and its molecular weight is 385.44. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

The synthesis of compounds related to (2Z)-2-[(3,5-dimethoxyphenyl)imino]-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carbothioamide has shown significant antimicrobial activities. Novel 2-imino-5-hydroxymethyl-8-methyl-2H-pyrano[2,3-c]pyridine-3-(N-aryl) carboxamides demonstrated notable antibacterial and antifungal activities, with efficacy comparable or superior to standard drugs, indicating a potential for the development of new antimicrobial agents (Zhuravel et al., 2005).

Hypoglycemic Activity

Carbothioamides and related thiodiazolidines, which share a structural resemblance with the query compound, exhibited hypoglycemic activity. The compounds significantly lowered mean blood sugar levels in experimental settings, suggesting a potential application in diabetes management (Chaubey & Pandeya, 1989).

Antisecretory and Antiulcer Activities

Thioamide derivatives, including those similar to the query compound, have been synthesized and tested for their antisecretory and antiulcer activities. One particular compound exhibited activities significantly higher than cimetidine, a well-known medication for ulcer treatment, suggesting a potential for developing new therapeutic agents in gastroenterology (Aloup et al., 1987).

Corrosion Inhibition

The synthesized heterocyclic compounds, including pyrazole carbothioamides, have been investigated for their corrosion inhibition properties. These studies showed strong adsorption on metal surfaces, indicating potential applications in protecting materials against corrosion (Boudjellal et al., 2020).

Anticancer Activities

Pyrazole-1-carbothioamide nucleosides, structurally related to the query compound, have been synthesized and screened for antiproliferative activity against various human cancer cell lines. Some compounds showed significant IC50 values, indicating potential as anticancer agents (Radwan et al., 2019).

properties

IUPAC Name

2-(3,5-dimethoxyphenyl)imino-5-(hydroxymethyl)-8-methylpyrano[2,3-c]pyridine-3-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S/c1-10-17-15(11(9-23)8-21-10)7-16(18(20)27)19(26-17)22-12-4-13(24-2)6-14(5-12)25-3/h4-8,23H,9H2,1-3H3,(H2,20,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAJWRQWSBNVJHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C2=C1OC(=NC3=CC(=CC(=C3)OC)OC)C(=C2)C(=S)N)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-2-[(3,5-dimethoxyphenyl)imino]-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carbothioamide

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